ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and an ester group . Triazolopyrimidines are a class of compounds that have been studied for their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of similar compounds include a high boiling point and a relatively high density .Mechanism of Action
Target of Action
The primary targets of F5061-0136 are currently unknown. The compound belongs to a class of molecules known as triazolopyrimidines . Triazolopyrimidines have been found to exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties . .
Mode of Action
Triazolopyrimidines, the class of compounds to which f5061-0136 belongs, are known to interact with their targets by binding to them and inhibiting their function . This interaction can lead to changes in cellular processes and can have downstream effects on various biochemical pathways.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, and infection, among others .
Result of Action
These could potentially include inhibition of cell proliferation, reduction of inflammation, and prevention of infection, among others .
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3S/c1-3-22-13-12(18-19-22)14(17-10-16-13)26-9-11(23)20-5-7-21(8-6-20)15(24)25-4-2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYBEFAVMJQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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